molecular formula C12H12N2O2S B1408422 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid CAS No. 1550050-19-5

5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid

Cat. No.: B1408422
CAS No.: 1550050-19-5
M. Wt: 248.3 g/mol
InChI Key: GZUAESYCYKWGCN-UHFFFAOYSA-N
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Description

5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazole ring in its structure contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid typically involves the reaction of 2-aminothiazole derivatives with various reagents. One common method includes the reaction of 2-amino-5-methylthiazole with o-toluidine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit bacterial enzymes, thereby exerting its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid stands out due to its specific substitution pattern, which can enhance its biological activity and selectivity. The presence of the methyl and o-tolyl groups can influence its interaction with molecular targets, potentially leading to improved therapeutic efficacy and reduced side effects compared to other thiazole derivatives .

Properties

IUPAC Name

5-methyl-2-(2-methylanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-5-3-4-6-9(7)13-12-14-10(11(15)16)8(2)17-12/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUAESYCYKWGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=C(S2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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